N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
This compound features a 2-chloro-5-(trifluoromethyl)phenyl group attached to an acetamide scaffold, which is further linked via a sulfanyl bridge to a 5-phenyl-1,3,4-oxadiazole ring. The phenyl-substituted oxadiazole core contributes to π-π stacking interactions, while the sulfanyl group may improve solubility and redox properties .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2S/c18-12-7-6-11(17(19,20)21)8-13(12)22-14(25)9-27-16-24-23-15(26-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONCNQPGYFHELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the formation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carbon disulfide, followed by the introduction of the phenyl and chlorinated phenyl groups via nucleophilic substitution reactions. The final step often involves the coupling of the oxadiazole intermediate with the chlorinated phenyl acetamide under controlled conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
5-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives
describes derivatives where the oxadiazole phenyl group is replaced with 4-chlorophenyl. These compounds demonstrated notable antimicrobial activity, with 6f and 6o showing potency against microbial strains. The chloro substituent increases lipophilicity and may enhance membrane penetration compared to the parent phenyl group. However, cytotoxicity was observed in derivatives 6g and 6j, highlighting the importance of substituent positioning .
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole Derivatives
In , methoxy groups on the oxadiazole phenyl ring (e.g., 3,4,5-trimethoxyphenyl) improved antibacterial and antifungal activities. The electron-donating methoxy groups likely enhance solubility and hydrogen bonding, though they may reduce metabolic stability compared to the CF₃ group in the target compound .
Heterocycle Replacement: Oxadiazole vs. Thiadiazole/Triazole
Thiadiazole-Based Analogs
and highlight compounds where oxadiazole is replaced with thiadiazole. The thiadiazole’s sulfur atom may alter electronic properties and bioavailability .
Triazole-Based Analogs
describes a triazole derivative with pyridinyl and methylphenyl substituents. The pyridine ring introduces basic nitrogen, which could enhance solubility and receptor interactions. Such substitutions may offer broader pharmacological profiles but require balancing with metabolic considerations .
Substituent Effects on the Acetamide Moiety
Mesityl (2,4,6-Trimethylphenyl) Substitution
’s compound features a mesityl group on the acetamide nitrogen. This contrasts with the target compound’s chloro-CF₃-phenyl group, which balances lipophilicity and electronic effects .
Fluorophenyl and Methoxybenzyl Modifications
and include analogs with fluorophenyl or methoxybenzyl groups. Fluorine’s electronegativity can enhance binding via dipole interactions, while methoxy groups improve solubility but may reduce metabolic resistance compared to CF₃ .
Physicochemical and Structural Comparison Table
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities including antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.83 g/mol. The structure includes a chloro-substituted phenyl group and a sulfanyl-linked oxadiazole ring, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer potential. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) . A study highlighted that 1,3,4-oxadiazole derivatives can effectively inhibit telomerase activity, which is crucial for cancer cell immortality .
Table 1: Summary of Anticancer Activity Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Thymidylate Synthase | 10 | |
| Compound B | HDAC | 15 | |
| Compound C | Telomerase | 5 |
Antimicrobial Activity
The compound's oxadiazole component also shows promising antimicrobial properties. Studies have demonstrated that several oxadiazole derivatives possess antibacterial and antifungal activities. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound D | E. coli | 8 | |
| Compound E | S. aureus | 16 | |
| Compound F | C. albicans | 32 |
Anticonvulsant Activity
The anticonvulsant activity of related compounds has been explored in various studies. One study indicated that certain derivatives showed protective effects against seizures in animal models, particularly in the maximal electroshock (MES) test . The presence of specific substituents on the anilide moiety was found to correlate with enhanced anticonvulsant efficacy.
Table 3: Anticonvulsant Activity Findings
Case Studies
Several case studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives similar to this compound. For example:
- Study on Anticancer Properties : A series of oxadiazole derivatives were synthesized and screened for their ability to inhibit cancer cell growth in vitro. Results indicated that specific substitutions significantly enhanced cytotoxicity against breast cancer cell lines.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of oxadiazole derivatives against multidrug-resistant strains of bacteria. The findings revealed that certain compounds exhibited potent activity comparable to standard antibiotics.
Q & A
Q. Why do computational predictions of binding affinity sometimes mismatch experimental results?
- Factors :
- Conformational Flexibility : Use molecular dynamics (MD) simulations to account for protein-ligand dynamics .
- Solvent Effects : Include explicit water molecules in docking simulations (e.g., AutoDock Vina) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
